Bienvenue dans la boutique en ligne BenchChem!

6-fluoro-3,4-dihydro-1H-quinoxalin-2-one

Lipophilicity Drug Design ADME Prediction

6-Fluoro-3,4-dihydro-1H-quinoxalin-2-one (CAS 148010-65-5) is a partially saturated, fluorinated quinoxalin-2-one derivative with the molecular formula C₈H₇FN₂O and a molecular weight of 166.15 g/mol. It features a single fluorine atom at the 6-position of the benzopyrazine ring system and a lactam carbonyl at the 2-position, with the 3,4-dihydro saturation distinguishing it from fully aromatic quinoxalin-2-ones.

Molecular Formula C8H7FN2O
Molecular Weight 166.15 g/mol
CAS No. 148010-65-5
Cat. No. B3241682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-3,4-dihydro-1H-quinoxalin-2-one
CAS148010-65-5
Molecular FormulaC8H7FN2O
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(N1)C=C(C=C2)F
InChIInChI=1S/C8H7FN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-3,10H,4H2,(H,11,12)
InChIKeyMAUOZEMZZULUTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-3,4-dihydro-1H-quinoxalin-2-one (CAS 148010-65-5): Core Scaffold Identity and Procurement Baseline


6-Fluoro-3,4-dihydro-1H-quinoxalin-2-one (CAS 148010-65-5) is a partially saturated, fluorinated quinoxalin-2-one derivative with the molecular formula C₈H₇FN₂O and a molecular weight of 166.15 g/mol [1]. It features a single fluorine atom at the 6-position of the benzopyrazine ring system and a lactam carbonyl at the 2-position, with the 3,4-dihydro saturation distinguishing it from fully aromatic quinoxalin-2-ones. This compound serves as a versatile heterocyclic building block in medicinal chemistry, particularly for kinase inhibitor programs, soluble guanylyl cyclase (sGC) modulator design, and estrogen receptor ligand development [2].

6-Fluoro-3,4-dihydro-1H-quinoxalin-2-one: Why Non-Fluorinated, 6-Chloro, and Positional Isomer Substitutions Are Not Interchangeable


Substituting 6-fluoro-3,4-dihydro-1H-quinoxalin-2-one with its closest analogs—the non-fluorinated parent (3,4-dihydro-1H-quinoxalin-2-one, CAS 59564-59-9), the 6-chloro congener (CAS 89938-22-7), positional fluoro isomers (5-F, 7-F, 8-F), or the fully aromatic 6-fluoroquinoxalin-2(1H)-one (CAS 55687-23-5)—introduces measurable changes in lipophilicity, hydrogen-bonding capacity, and electronic character that propagate into divergent pharmacokinetic and target-binding outcomes [1]. Even a ΔXLogP3 of +0.1 between the 6-fluoro target and the non-fluorinated parent can shift membrane permeability and off-rate binding kinetics when the scaffold is embedded in a lead series, while the 6-chloro analog's XLogP3 of 1.5 (Δ +0.5 vs. target) risks excessive lipophilicity, metabolic instability, and hERG liability [2]. The evidence below quantifies these differentials and demonstrates why procurement of the exact 6-fluoro-3,4-dihydro regioisomer is a non-negotiable requirement for SAR consistency.

Head-to-Head Physicochemical and Biological Differentiation of 6-Fluoro-3,4-dihydro-1H-quinoxalin-2-one (CAS 148010-65-5) Versus Closest Analogs


Lipophilicity (XLogP3) Modulation: 6-Fluoro Target Versus Non-Fluorinated Parent, 6-Chloro Analog, and Fully Aromatic 6-Fluoro System

The target compound's XLogP3 of 1.0 [1] provides a controlled increment of +0.1 over the non-fluorinated parent scaffold (XLogP3 = 0.9) [2], which is sufficient to modestly enhance membrane permeability without crossing the lipophilicity risk threshold. In contrast, the 6-chloro analog exhibits an XLogP3 of 1.5 (Δ +0.5 vs. target) [3], entering a range associated with increased metabolic clearance and promiscuous off-target binding. The fully aromatic 6-fluoroquinoxalin-2(1H)-one shares the same XLogP3 of 0.9 as the non-fluorinated parent [4], failing to capture the permeability advantage of the partially saturated scaffold. This fine-tuning capability makes the 6-fluoro-3,4-dihydro compound the optimal starting point for lead optimization campaigns targeting CNS or intracellular kinase domains.

Lipophilicity Drug Design ADME Prediction

Hydrogen-Bond Donor Count: 3,4-Dihydro Scaffold Advantage Over Fully Aromatic 6-Fluoroquinoxalin-2(1H)-one

The target compound possesses two hydrogen-bond donor sites (N1-H and N4-H) [1], a direct consequence of the 3,4-dihydro saturation. The fully aromatic 6-fluoroquinoxalin-2(1H)-one (CAS 55687-23-5) offers only one H-bond donor (N1-H) [2], as the N4 position participates in a C=N double bond. The non-fluorinated parent [3] and 6-chloro analog [4] also possess two H-bond donors but lack the 6-fluoro electronic modulation. The second H-bond donor of the 3,4-dihydro scaffold can form an additional hydrogen bond with hinge-region backbone carbonyls in kinase ATP-binding pockets, potentially increasing target residence time. Replacement with the fully aromatic 6-fluoro analog eliminates this interaction point, which can result in a measurable loss of binding affinity in kinase SAR series.

Hydrogen Bonding Target Engagement Scaffold Selection

Dihydroorotase Inhibition: Quantitative Biochemical Activity Profile of 6-Fluoro-3,4-dihydro-1H-quinoxalin-2-one

In a biochemical assay measuring inhibition of dihydroorotase (DHOase) enzyme from mouse Ehrlich ascites cells at pH 7.37, 6-fluoro-3,4-dihydro-1H-quinoxalin-2-one exhibited an IC₅₀ of 1.00 × 10⁶ nM (1 mM) when tested at a concentration of 10 µM [1]. While this absolute potency is modest as a single-point activity, it provides a quantifiable baseline for SAR expansion. Dihydroorotase catalyzes the third step in de novo pyrimidine biosynthesis, and this scaffold's engagement with the enzyme—even at this potency level—distinguishes it from the unsubstituted parent scaffold, which was not reported as a hit in the same screening panel. This activity fingerprint establishes that the 6-fluoro substitution contributes a detectable, albeit weak, enzyme recognition element absent from the non-fluorinated core.

Enzyme Inhibition Dihydroorotase Anti-proliferative

Topological Polar Surface Area Constancy: Advantage of the 6-Fluoro-3,4-dihydro Scaffold in Maintaining Favorable PSA While Modulating Lipophilicity

The target compound maintains a topological polar surface area (TPSA) of 41.1 Ų [1], identical to the non-fluorinated parent [2] and the 6-chloro analog [3]. The fully aromatic 6-fluoroquinoxalin-2(1H)-one has a TPSA of 41.5 Ų [4], a negligible difference of +0.4 Ų. However, when TPSA is co-analyzed with lipophilicity, the target compound's combination of TPSA = 41.1 Ų and XLogP3 = 1.0 occupies a distinct region of property space compared to the 6-chloro analog (TPSA = 41.1 Ų, XLogP3 = 1.5). For CNS drug candidates, TPSA <60–70 Ų and XLogP3 between 1 and 3 are favorable for blood-brain barrier penetration; the 6-chloro analog's XLogP3 of 1.5 pushes it closer to the upper lipophilicity bound, while the target compound sits closer to the CNS-optimal centroid [5].

Polar Surface Area Oral Bioavailability CNS Penetration

Purity and Batch-to-Batch Consistency: Vendor-Supplied Quality Metrics for Reproducible SAR Campaigns

Commercially available 6-fluoro-3,4-dihydro-1H-quinoxalin-2-one (CAS 148010-65-5) is supplied with documented purity specifications ranging from 96% to 98% (HPLC) , accompanied by batch-specific QC data including NMR, HPLC, and GC analyses. In comparison, the 5-fluoro positional isomer (CAS 148010-69-9) is typically offered at 95% purity , and the 7-fluoro isomer (CAS 66367-11-1) at 95% . The 8-fluoro isomer (CAS 1384067-31-5) is less widely available with limited QC documentation. For SAR-driven medicinal chemistry campaigns, the 1–3% purity differential and the availability of rigorous batch-specific analytical data for the 6-fluoro regioisomer reduce the risk of confounding biological results arising from impurities, particularly when testing at high compound concentrations where even minor contaminants can produce false-positive activity signals.

Quality Control Purity Specification Procurement Decision

Positional Fluoro Substitution Effect: 6-Fluoro Regioisomer Differentiation from 5-Fluoro, 7-Fluoro, and 8-Fluoro Analogs in Pharmacophoric Recognition

The position of fluorine substitution on the quinoxalin-2-one scaffold dictates the electronic distribution and steric environment at the enzyme binding site. 6-Fluoro-3,4-dihydro-1H-quinoxalin-2-one places the electronegative fluorine atom para to the N4 position and meta to the N1 position of the benzopyrazine system. The 5-fluoro isomer (CAS 148010-69-9) positions fluorine ortho to N4, creating a distinct intramolecular electrostatic environment that can alter N4 basicity and thus hinge-binding character [1]. The 7-fluoro isomer (CAS 66367-11-1) places fluorine para to N1, while the 8-fluoro isomer (CAS 1384067-31-5) positions fluorine ortho to N1. In patent literature describing estrogen receptor ligands, the 6-fluoro-3,4-dihydro scaffold is specifically claimed as a preferred substitution pattern for achieving optimal receptor subtype selectivity, while the 5-fluoro, 7-fluoro, and 8-fluoro positional isomers are not exemplified with the same level of biological annotation .

Regioisomer Differentiation Fluorine Scan SAR

Procurement-Driven Application Scenarios for 6-Fluoro-3,4-dihydro-1H-quinoxalin-2-one (CAS 148010-65-5)


Kinase Inhibitor Lead Optimization: Scaffold with Defined Hinge-Binding Hydrogen-Bond Donor Capacity

The target compound's two hydrogen-bond donor sites (N1-H and N4-H) combined with a TPSA of 41.1 Ų make it an ideal hinge-binding scaffold for ATP-competitive kinase inhibitors. Medicinal chemistry teams can use the 6-fluoro-3,4-dihydro core as a starting point for fragment-based or structure-based drug design, confident that substitution with the fully aromatic 6-fluoroquinoxalin-2(1H)-one (only 1 H-bond donor) would eliminate a critical hinge interaction [1]. The XLogP3 of 1.0 keeps the fragment within acceptable lipophilicity bounds for further elaboration without immediately exceeding Lipinski's Rule of 5 thresholds [2].

CNS-Penetrant sGC Modulator Programs: Balanced Lipophilicity and Low PSA

The 6-fluoro-3,4-dihydro-1H-quinoxalin-2-one scaffold occupies a favorable CNS drug-like property space with TPSA = 41.1 Ų and XLogP3 = 1.0, residing near the centroid of CNS-optimal physicochemical parameters. The non-fluorinated parent (XLogP3 = 0.9) offers slightly lower lipophilicity but lacks the metabolic stabilization and electronic modulation provided by the 6-fluoro substituent. The 6-chloro analog (XLogP3 = 1.5) pushes beyond CNS-optimal lipophilicity, increasing the risk of P-glycoprotein efflux and metabolic clearance [3]. For sGC activator programs requiring CNS exposure, the 6-fluoro-3,4-dihydro scaffold provides the optimal balance of properties.

Estrogen Receptor Ligand Development: Patent-Exemplified 6-Fluoro Regioisomer

Patent US 2005/0124625 A1 specifically exemplifies 6-fluoro-3,4-dihydroquinoxalin-2-one derivatives as estrogen receptor ligands, establishing this regioisomer as a preferred scaffold for ER-targeted therapeutic programs [4]. Procurement of the correct 6-fluoro regioisomer (CAS 148010-65-5) rather than positional isomers (5-F, 7-F, or 8-F) is essential for reproducing the biological activity reported in the patent literature and for ensuring freedom-to-operate alignment. The specific electronic environment created by the 6-fluoro substitution (para to N4, meta to N1) is integral to the receptor subtype selectivity profile claimed in the patent.

DHOase Inhibitor Fragment Elaboration: Quantifiable Biochemical Starting Point

The measured IC₅₀ of 1.00 × 10⁶ nM against dihydroorotase (mouse Ehrlich ascites, pH 7.37) provides a concrete, albeit modest, biochemical fingerprint for this scaffold [5]. While the absolute potency is low, it serves as a quantifiable starting point for fragment growth and structure-guided optimization. The non-fluorinated parent was not identified as a hit in the same assay panel, indicating that the 6-fluoro substituent contributes a detectable, albeit weak, target recognition element. Teams pursuing DHOase or broader pyrimidine biosynthesis targets can use this data point to benchmark their optimization progress.

Quote Request

Request a Quote for 6-fluoro-3,4-dihydro-1H-quinoxalin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.